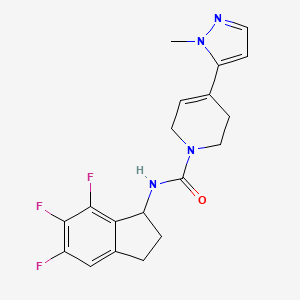![molecular formula C15H23N3O3 B6800599 N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide](/img/structure/B6800599.png)
N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[26]nonane-8-carboxamide is a complex organic compound featuring a spirocyclic structure with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Spirocyclic Core Construction: The spirocyclic structure is often constructed via a cyclization reaction involving a suitable diol and an amine, forming the spiro linkage.
Final Coupling: The oxazole derivative is then coupled with the spirocyclic core using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the spirocyclic core, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products from these reactions include oxazole N-oxides, reduced spirocyclic derivatives, and substituted oxazole compounds, each with potential unique biological activities.
Scientific Research Applications
N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Studies: It is used in research to understand the biological pathways and mechanisms it may influence, particularly in the context of its spirocyclic and oxazole components.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of more complex molecules, potentially serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors, particularly those involved in metabolic or signaling pathways.
Pathways Involved: It could modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide stands out due to its spirocyclic structure combined with the oxazole ring, which may confer unique biological properties not seen in the other compounds listed. This structural uniqueness could lead to novel interactions with biological targets and potentially new therapeutic applications.
Properties
IUPAC Name |
N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-2-3-13-16-8-12(21-13)9-17-14(19)18-6-7-20-11-15(10-18)4-5-15/h8H,2-7,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVFBBCLRNFEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(O1)CNC(=O)N2CCOCC3(C2)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-ethylimidazol-2-yl)ethyl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B6800516.png)
![2-cyclopropyl-N-[1-(1-ethylimidazol-2-yl)ethyl]-3,3-dimethylazetidine-1-carboxamide](/img/structure/B6800522.png)
![1-[(6R,7R)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]-3-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)urea](/img/structure/B6800527.png)
![N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6800533.png)
![4-(4-fluorobenzoyl)-N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)piperazine-1-carboxamide](/img/structure/B6800544.png)
![2-(4-methoxyphenyl)-N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)azepane-1-carboxamide](/img/structure/B6800548.png)

![3-ethyl-N-[2-(2-methylpyrazol-3-yl)oxan-4-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6800579.png)
![N-[(3-ethyloxetan-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B6800580.png)
![8-chloro-N-[2-(2-methylpyrazol-3-yl)oxan-4-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6800587.png)
![2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B6800606.png)
![N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B6800615.png)
![4-cyclopropyl-N-[1-(1-ethylpyrazol-4-yl)ethyl]-6-methyl-1,4-diazepane-1-carboxamide](/img/structure/B6800618.png)
![3-cyclopentyl-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6800625.png)
